Bienvenue dans la boutique en ligne BenchChem!

8,8,8-Trifluorooctan-1-amine;hydrochloride

NKCC1 Inhibition Neuroscience Down Syndrome

8,8,8-Trifluorooctan-1-amine hydrochloride (CAS 2490403-94-4) is a fluorinated aliphatic primary amine salt. Characterized by a linear C8-alkyl chain with a terminal -CF₃ group, this compound serves as a critical intermediate for introducing lipophilic and metabolically stable motifs into drug-like molecules.

Molecular Formula C8H17ClF3N
Molecular Weight 219.68
CAS No. 2490403-94-4
Cat. No. B2833110
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name8,8,8-Trifluorooctan-1-amine;hydrochloride
CAS2490403-94-4
Molecular FormulaC8H17ClF3N
Molecular Weight219.68
Structural Identifiers
SMILESC(CCCC(F)(F)F)CCCN.Cl
InChIInChI=1S/C8H16F3N.ClH/c9-8(10,11)6-4-2-1-3-5-7-12;/h1-7,12H2;1H
InChIKeyFXLHHGYTINLQDB-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

8,8,8-Trifluorooctan-1-amine Hydrochloride: A Key Fluorinated Building Block for Neuroscience and Medicinal Chemistry


8,8,8-Trifluorooctan-1-amine hydrochloride (CAS 2490403-94-4) is a fluorinated aliphatic primary amine salt. Characterized by a linear C8-alkyl chain with a terminal -CF₃ group, this compound serves as a critical intermediate for introducing lipophilic and metabolically stable motifs into drug-like molecules. The hydrochloride salt form enhances its physical stability and ease of handling compared to the free base, making it a preferred reagent for precise stoichiometric control in automated synthesis and scale-up environments [1]. Its primary differentiation emerges in the context of Na-K-Cl cotransporter 1 (NKCC1) inhibitor design, where the 8,8,8-trifluorooctyl chain was identified as the optimal substitution for balancing potency, solubility, and metabolic stability [2].

Critical Procurement Risks of Substituting 8,8,8-Trifluorooctan-1-amine Hydrochloride with Generic Analogs


Indiscriminate replacement of 8,8,8-trifluorooctan-1-amine hydrochloride with other fluoroalkyl or non-fluorinated alkyl amines introduces a high risk of synthetic failure and loss of biological activity. The specific C8 chain length and terminal trifluoromethyl (-CF₃) group are not merely structural decorations; they are pharmacophoric prerequisites for target engagement and metabolic stability. Shorter analogs (e.g., C6-trifluorohexyl) result in drastically reduced NKCC1 inhibitory activity, while non-fluorinated octyl chains or terminal methyl ethers lead to near-complete loss of potency [1]. Furthermore, substituting the hydrochloride salt with the free base can introduce inconsistencies in reaction stoichiometry, handling, and aqueous solubility, directly compromising experimental reproducibility in multi-step synthetic routes [2].

Quantitative Differentiation of 8,8,8-Trifluorooctan-1-amine Hydrochloride: In Vitro NKCC1 Inhibition, Solubility, and Metabolic Stability


Superior NKCC1 Inhibitory Potency in Primary Neurons: A Direct Comparison with Bumetanide and Non-Fluorinated Analogs

In a direct head-to-head comparison using primary cortical neuron Ca2+ influx assays, the NKCC1 inhibitor ARN23746, which contains the 8,8,8-trifluorooctylamine fragment, demonstrates superior potency over the clinical standard bumetanide and non-fluorinated chain analogs. Compound 1 (ARN23746) achieved 92.8 ± 1.9% inhibition at 100 µM, nearly twofold better than bumetanide's 54.7 ± 2.5% [1]. In contrast, a non-fluorinated C8-octyl analog (25) only matched bumetanide's activity at 71.7% at 100 µM, while a C6-trifluorohexyl analog (27) was found to be inactive [1][2]. This demonstrates that the specific 8,8,8-trifluorooctyl chain is a critical pharmacophore for achieving high efficacy.

NKCC1 Inhibition Neuroscience Down Syndrome

Enhanced Aqueous Kinetic Solubility: Hydrochloride Salt vs. Free Base and Analog Comparison

The hydrochloride salt form provides a decisive solubility advantage. The neutral free base of 8,8,8-trifluorooctan-1-amine is a corrosive liquid with low aqueous solubility, while its hydrochloride salt is a stable, water-soluble powder [1]. In a cross-study comparable context for the target pharmacophore, compound ARN23746—designed with the 8,8,8-trifluorooctyl fragment—achieved a kinetic solubility exceeding 250 µM in PBS (pH 7.4), a key threshold for in vitro pharmacology [2]. This starkly contrasts with analogs where minor structural changes (e.g., cyclic sulfonamide substitution) caused solubility to plummet to as low as 13 µM, preventing reliable testing [2].

Aqueous Solubility Drug Formulation Salt Selection

Significant Improvement in Metabolic Stability Over Non-Fluorinated and Shorter-Chain Analogs

The 8,8,8-trifluorooctyl chain is identified as a privileged motif for blocking a major metabolic soft spot. In mouse liver homogenate assays, compound 1 (ARN23746) exhibited a half-life (t₁/₂) greater than 60 minutes, which is typically a benchmark for a favorable drug metabolism profile [1]. This is in stark contrast to branched-chain or non-optimized analogs; for instance, a related compound containing a 3,3-dimethylbutyl chain suffered a dramatic drop in metabolic stability with a t₁/₂ of only 33 minutes [1]. The linear, terminally fluorinated C8 chain effectively shields the molecule from rapid hepatic degradation, an advantage not conferred by shorter (C6) or non-fluorinated alkyl amines [2].

Metabolic Stability Hepatocyte Assay Drug Metabolism

Enabling CNS Drug Discovery: Balance of Physicochemical Properties Verified by Experimental and In Silico Assessment

For central nervous system (CNS) drug discovery, the balance between lipophilicity and polarity is paramount. The 8,8,8-trifluorooctylamine fragment provides a unique combination, enhancing membrane permeability without excessively increasing logD. The topological polar surface area (TPSA) of 8,8,8-trifluorooctan-1-amine hydrochloride is 26 Ų, and the free base has a calculated XLogP3 of approximately 2.5–3.0, positioning it within the favorable range for blood-brain barrier (BBB) penetration [1]. In contrast, non-fluorinated octylamine analogs have a higher pKa and lower lipophilicity, which can restrict passive permeability. This specific fluorinated building block was rationally selected over other fluoroalkyl amines in the optimization of ARN23746, which demonstrates effective brain penetration in vivo in a Down syndrome model [2].

Blood-Brain Barrier CNS Drug Discovery Physicochemical Profile

High-Value Application Scenarios for 8,8,8-Trifluorooctan-1-amine Hydrochloride Procurement


Synthesis of High-Affinity NKCC1 Inhibitors for Neurological Disorders

This compound is the essential precursor for synthesizing selective NKCC1 inhibitors like ARN23746, which are under investigation for Down syndrome and other neurodevelopmental disorders. The quantitative leap in potency (92.8% vs. 54.7% inhibition over bumetanide) is directly tied to this specific amine fragment [1]. Procurement of a generic octylamine or shorter fluoroalkyl amine will result in an inactive or weakly active final compound, wasting months of downstream synthesis and biological testing. The high metabolic stability (>60 min t₁/₂) of the resulting drug candidates also makes this a high-value purchase for programs requiring sustained in vivo exposure.

Medicinal Chemistry Campaigns for CNS-Penetrant, Metabolically Stable Lead Series

For medicinal chemistry teams optimizing CNS leads, this building block solves the common challenge of balancing high clearance and poor permeability. The terminal -CF₃ group offers a metabolic shield, while the C8 chain maintains favorable lipophilicity for BBB crossing [2]. This is a strategic procurement decision for projects targeting intracellular CNS enzymes or transporters, where high-quality, reproducible building blocks are critical for establishing SAR. The hydrochloride salt's consistent physical form directly supports high-throughput parallel synthesis and library production.

Development of Fluorinated Surfactant or Material Science Intermediates

Beyond medicinal chemistry, the unique amphiphilic character of this fluorinated amine salt—combining a lipophilic C8-perfluoroalkyl tail with a hydrophilic, ionic ammonium headgroup—enables its use as a precursor for novel fluorosurfactants [1]. Its precise chain length and terminal -CF₃ group allow for tuning of critical micelle concentration (CMC) and surface activity in ways that are distinct from purely hydrocarbon or perfluorinated amines. This specificity is valuable for applications in microfluidics, electronic-grade specialty chemicals, or advanced coatings where exact interfacial behavior must be engineered.

Quote Request

Request a Quote for 8,8,8-Trifluorooctan-1-amine;hydrochloride

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.